molecular formula C8H6FNO4 B14744534 4-Nitrophenyl fluoroacetate CAS No. 405-56-1

4-Nitrophenyl fluoroacetate

Katalognummer: B14744534
CAS-Nummer: 405-56-1
Molekulargewicht: 199.14 g/mol
InChI-Schlüssel: RVTGPBCAQXJQBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrophenyl fluoroacetate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to a fluoroacetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl fluoroacetate typically involves the esterification of 4-nitrophenol with fluoroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can optimize the production process, making it more efficient and scalable .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitrophenyl fluoroacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 4-nitrophenyl fluoroacetate involves its interaction with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The ester bond can be hydrolyzed to release 4-nitrophenol and fluoroacetic acid, which can then engage in further chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Nitrophenyl fluoroacetate is unique due to the presence of the fluoroacetate group, which imparts distinct reactivity patterns compared to its analogs. This makes it particularly valuable in synthetic organic chemistry for the preparation of fluorinated compounds .

Eigenschaften

CAS-Nummer

405-56-1

Molekularformel

C8H6FNO4

Molekulargewicht

199.14 g/mol

IUPAC-Name

(4-nitrophenyl) 2-fluoroacetate

InChI

InChI=1S/C8H6FNO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2

InChI-Schlüssel

RVTGPBCAQXJQBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.